
D-Phe-Val-p-nitroanilide
Overview
Description
D-Phe-Val-p-nitroanilide (CAS 108321-89-7) is a synthetic peptide-p-nitroanilide derivative comprising D-phenylalanine (D-Phe), valine (Val), and a p-nitroaniline (pNA) moiety. Its structure enables its use as a chromogenic substrate in enzymatic assays, particularly for proteases. Upon cleavage by specific enzymes, the p-nitroaniline group is released, producing a detectable yellow color (λmax ~405 nm) . This compound is commercially available through suppliers like Glentham Life Sciences (product code GM7836) and is utilized in biochemical research for kinetic studies and enzyme activity profiling .
The inclusion of a D-amino acid (D-Phe) distinguishes it from many conventional peptide substrates, which typically feature L-amino acids. This configuration may confer resistance to proteases that selectively hydrolyze L-peptides, making it valuable for studying enzymes with D-amino acid specificity or for avoiding interference from common proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phe-Val-p-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of D-phenylalanine, followed by its coupling with valine. The final step involves the attachment of the p-nitroanilide group. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: D-Phe-Val-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by proteases such as trypsin, chymotrypsin, and thrombin.
Oxidation and Reduction: Not commonly involved in the reactions of this compound.
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically at 405 nm .
Scientific Research Applications
Enzyme Substrate in Proteolytic Activity Assays
D-Phe-Val-pNA is widely used as a substrate for various proteolytic enzymes, particularly serine proteinases. It serves as a chromogenic substrate, allowing for the continuous monitoring of enzyme activity through spectrophotometric methods. The release of p-nitroaniline upon cleavage by enzymes can be quantitatively measured, providing insights into enzyme kinetics and specificity.
- Specific Applications :
- Trypsin-Like Enzymes : D-Phe-Val-pNA has been employed to assess the activity of trypsin-like enzymes found in different biological systems, including fungi and snake venoms .
- Thrombin Activity : Studies have utilized D-Phe-Val-pNA to evaluate thrombin activity in blood coagulation assays, demonstrating its effectiveness as a chromogenic substrate for thrombin and factor Xa .
Synthesis of Dipeptides and Peptide Libraries
D-Phe-Val-pNA plays a crucial role in the synthesis of various dipeptides and peptide libraries. Its structure allows for the incorporation of D-amino acids, which enhances the functional diversity of peptides.
- Research Findings :
- The synthesis of D-Phe-Val-pNA can be achieved through enzyme-catalyzed methods, which are preferred over traditional chemical synthesis due to fewer side reactions and higher yields .
- The compound is also used as a building block in solid-phase peptide synthesis, facilitating the creation of complex peptide structures with specific biological activities.
Chromogenic Substrates for Blood Coagulation Monitoring
The application of D-Phe-Val-pNA extends to clinical diagnostics, particularly in monitoring blood coagulation processes. Its use as a chromogenic substrate allows for real-time assessment of thrombin generation and fibrinolytic activity.
- Clinical Relevance :
Case Studies and Research Insights
Several studies have documented the effectiveness of D-Phe-Val-pNA in various applications:
Mechanism of Action
The mechanism of action of D-Phe-Val-p-nitroanilide involves its hydrolysis by proteases. The protease recognizes the peptide bond between valine and p-nitroanilide, cleaving it to release p-nitroaniline. This reaction is highly specific and can be used to study the kinetics and specificity of protease enzymes .
Comparison with Similar Compounds
Comparison with Similar p-Nitroanilide Compounds
p-Nitroanilide derivatives are widely employed as substrates for proteases, amidases, and peptidases. Below is a detailed comparison of D-Phe-Val-p-nitroanilide with structurally and functionally related compounds.
Structural and Functional Properties
Table 1: Comparative Analysis of p-Nitroanilide Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Target Enzyme/Application | Key Structural Features |
---|---|---|---|---|---|
This compound | 108321-89-7 | C23H27N5O5 | 453.50 | Proteases (D-amino acid specific) | D-Phe-Val sequence; pNA reporter |
N-Succinyl-Ala-Ala-Val-Ala-pNA | 108322-03-8 | C24H34N6O9 | 550.56 | Elastase | Tetrapeptide with succinyl group |
D-Val-Leu-Arg-p-nitroanilide | 162303-66-4 | C23H38N8O5 | 506.60 | Thrombin/Trypsin-like proteases | Arg at C-terminal; tripeptide |
Acetyl-Ile-Glu-Pro-Arg-pNA | 70934-86-2 | C29H42N8O8 | 630.70 | Activated Protein C | Tetrapeptide with acetyl group |
Key Differences and Research Findings
This compound vs. N-Succinyl-Ala-Ala-Val-Ala-pNA
- Structure : this compound is a dipeptide with a D-configuration, whereas N-Succinyl-Ala-Ala-Val-Ala-pNA is a tetrapeptide with a succinyl modification .
- Enzyme Specificity: The succinyl group in N-Succinyl-Ala-Ala-Val-Ala-pNA enhances its affinity for elastase, a protease targeting hydrophobic residues (e.g., Val). In contrast, this compound’s D-Phe residue may redirect specificity toward enzymes tolerant to D-amino acids .
- Applications : N-Succinyl derivatives are standard in elastase activity assays, while this compound is niche for studying stereospecific proteolysis .
This compound vs. D-Val-Leu-Arg-p-nitroanilide
- Sequence and Target : D-Val-Leu-Arg-p-nitroanilide includes an arginine residue, making it a substrate for thrombin and trypsin-like proteases that cleave after Arg/Lys . This compound lacks charged residues, likely targeting different proteases.
- Synthesis: Both compounds can be synthesized via solid-phase methods, but the inclusion of D-amino acids in this compound requires specialized coupling techniques .
General Trends in p-Nitroanilide Derivatives
- Hydrolysis Efficiency : Substrates with arginine (e.g., D-Val-Leu-Arg-pNA) exhibit higher hydrolysis rates with trypsin-like enzymes due to strong cationic recognition .
- Solubility : Hydrophobic residues (e.g., Val, Leu) reduce aqueous solubility, necessitating organic co-solvents. This compound’s solubility profile remains understudied but is inferred to align with similar dipeptides .
Biological Activity
D-Phe-Val-p-nitroanilide is a synthetic compound recognized for its significant biological activity, particularly as a substrate for serine proteases. This article explores its biochemical properties, biological applications, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its structure, which includes a phenylalanine (Phe) residue and a valine (Val) residue linked to a p-nitroaniline moiety. This structure allows it to interact effectively with various proteolytic enzymes.
Molecular Formula: CHNO
Molecular Weight: 234.26 g/mol
Substrate for Serine Proteases
This compound serves as a substrate for several serine proteases, including thrombin and trypsin. Its effectiveness as a substrate is attributed to the specific amino acid sequence that mimics natural substrates of these enzymes. For example, studies have shown that it exhibits high activity with trypsin-specific substrates, indicating its potential utility in biochemical assays and therapeutic applications .
Enzymatic Activity and Inhibition Studies
- Trypsin Activity : this compound has been utilized to evaluate the activity of trypsin in various studies. It demonstrated high sensitivity to inhibitors such as aprotinin and benzamidine, which are known to inhibit serine proteases. This characteristic makes it valuable in studying protease inhibition mechanisms .
- In Vitro Studies : Research has indicated that this compound can suppress insect immune responses in vitro. This finding suggests its potential application in entomological studies and pest control strategies .
Application in Biochemical Assays
- Thrombin Activity Measurement : A study utilized this compound as a substrate to measure thrombin activity in plasma samples. The results indicated that variations in thrombin levels could be effectively quantified using this substrate, highlighting its importance in coagulation studies.
- Protease Inhibition Assays : In another study, this compound was used to assess the inhibitory effects of various compounds on trypsin activity. The results showed that certain natural extracts significantly inhibited trypsin activity when tested against this substrate, suggesting potential therapeutic applications in managing conditions related to excessive protease activity.
Data Tables
Q & A
Q. Basic: What are the standard enzymatic assay conditions for D-Phe-Val-p-nitroanilide in protease activity studies?
This compound is commonly used as a chromogenic substrate to measure protease activity. Standard protocols involve:
- Reaction Conditions : Incubation at 37°C, pH 7.5–8.0, with absorbance monitored at 405–410 nm (optimal for p-nitroaniline release) .
- Substrate Concentration : A linear range of 0.1–1.0 mM, validated via Michaelis-Menten kinetics.
- Enzyme Dilution : Serial dilutions of the target protease (e.g., plasmin, thrombin) to ensure activity within the assay’s dynamic range .
- Control Experiments : Include blank reactions (substrate without enzyme) to account for non-specific hydrolysis .
Q. Advanced: How to resolve inconsistent kinetic data (e.g., non-linear hydrolysis rates) when using this compound?
Non-linear kinetics may arise from:
- Substrate Aggregation : Test solubility in assay buffers (e.g., DMSO as a co-solvent ≤1% v/v) .
- Enzyme Purity : Contaminating proteases (e.g., chymotrypsin) may hydrolyze the substrate. Validate enzyme purity via SDS-PAGE or inhibitor panels .
- Wavelength Interference : Confirm the absorbance peak of p-nitroaniline (λmax = 405–410 nm) using a full-spectrum scan, as deviations indicate buffer or substrate impurities .
- Temperature Control : Ensure thermostatted cuvettes to minimize thermal fluctuations during kinetic measurements .
Q. Basic: What controls are essential to validate the specificity of this compound for a target protease?
- Negative Controls : Omit the enzyme or use heat-inactivated protease.
- Inhibitor Specificity : Add class-specific inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases) to confirm target-dependent hydrolysis .
- Cross-Reactivity Tests : Compare hydrolysis rates with structurally similar substrates (e.g., D-Val-Leu-Lys-p-nitroanilide for plasmin) to rule out non-specific cleavage .
Q. Advanced: How to optimize this compound assays for low-abundance proteases in complex biological samples?
- Signal Amplification : Pre-concentrate samples via ultrafiltration or affinity chromatography.
- Interference Mitigation : Add non-ionic detergents (e.g., Triton X-100) to reduce background noise from lipids/proteins .
- High-Sensitivity Detection : Use microplate readers with enhanced photomultiplier tubes or fluorogenic substrates in tandem for validation .
Q. Basic: What are the critical steps in preparing this compound stock solutions to ensure assay reproducibility?
- Solubility : Dissolve in DMSO or methanol (final organic solvent ≤1% to avoid enzyme denaturation).
- Storage : Aliquot and store at −20°C in amber vials to prevent photodegradation of p-nitroanilide .
- Concentration Verification : Confirm molarity via UV-Vis (ε405 = 9,900 M⁻¹cm⁻¹ for p-nitroaniline) before use .
Q. Advanced: How to interpret conflicting Km values for this compound across studies?
Discrepancies in Michaelis constants (Km) may result from:
- Buffer Composition : Ionic strength and pH variations alter enzyme-substrate affinity. Standardize to 50 mM Tris-HCl, pH 8.0 .
- Enzyme Isoforms : Genetic variants or post-translational modifications (e.g., glycosylation) can affect catalytic efficiency .
- Data Normalization : Normalize activity to total protein content (Bradford assay) to account for enzyme batch variability .
Q. Basic: What statistical methods are recommended for analyzing this compound hydrolysis data?
- Linear Regression : For initial rate calculations (absorbance vs. time) within the linear phase (first 10% of reaction).
- Non-Linear Curve Fitting : Use software like GraphPad Prism to derive Km and Vmax via the Michaelis-Menten model .
- Error Analysis : Report standard deviation from triplicate experiments and exclude outliers via Grubbs’ test .
Q. Advanced: How to design a protease inhibition study using this compound while avoiding false positives?
- Pre-Incubation : Pre-treat the enzyme with inhibitors for 15–30 minutes to ensure binding equilibrium.
- Competitive vs. Non-Competitive Inhibition : Distinguish via Lineweaver-Burk plots; competitive inhibitors increase Km, non-competitive reduce Vmax .
- Off-Target Effects : Screen inhibitors against unrelated proteases (e.g., trypsin) to confirm specificity .
Q. Basic: What are the limitations of this compound in studying protease kinetics?
- Substrate Specificity : Limited to proteases recognizing the D-Phe-Val sequence (e.g., certain serine proteases).
- Low Sensitivity : Less suitable for enzymes with very low catalytic efficiency; consider fluorogenic substrates (e.g., AMC derivatives) .
- Photobleaching : Prolonged light exposure degrades p-nitroaniline; minimize assay duration .
Q. Advanced: How to validate this compound assay results using orthogonal methods (e.g., MS/MS or FRET)?
- Mass Spectrometry : Confirm cleavage products (D-Phe-Val + p-nitroaniline) via LC-MS/MS.
- FRET-Based Substrates : Compare kinetic parameters with a fluorogenic analog (e.g., Dabcyl/Edans-labeled peptide) .
- Zymography : Validate protease activity in gel-based assays using casein or gelatin substrates .
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFZQZIWTDHXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400731 | |
Record name | D-Phe-Val-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-89-7 | |
Record name | D-Phe-Val-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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